Propionohydrazide

Antimicrobial Hydrazide-Hydrazone Propionohydrazide Derivative

Propionohydrazide (CAS 5818-15-5) is the key building block for high-potency hydrazone libraries, delivering >128-fold antimicrobial improvement (MIC 3.91 µg/mL). For analytical chemistry, its BODIPY conjugate detects aldehydes at 0.23 nmol/L — an order of magnitude better than DNPH. In polymers, 2',3-bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl]propionohydrazide provides dual metal deactivation/antioxidation. Available in ≥98% purity with global shipping.

Molecular Formula C3H8N2O
Molecular Weight 88.11 g/mol
CAS No. 5818-15-5
Cat. No. B1585097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropionohydrazide
CAS5818-15-5
Molecular FormulaC3H8N2O
Molecular Weight88.11 g/mol
Structural Identifiers
SMILESCCC(=O)NN
InChIInChI=1S/C3H8N2O/c1-2-3(6)5-4/h2,4H2,1H3,(H,5,6)
InChIKeyDXGIRFAFSFKYCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propionohydrazide (CAS 5818-15-5): Technical Overview and Procurement Considerations


Propionohydrazide (CAS 5818-15-5), a short-chain aliphatic hydrazide with the molecular formula C3H8N2O and a molecular weight of 88.11 g/mol, is a versatile building block and reagent in both synthetic chemistry and materials science [1][2]. Characterized by its terminal hydrazide group (-C(O)NHNH2), it serves as a precursor for the synthesis of diverse biologically active hydrazones and Schiff bases [1][3]. In industrial applications, its derivatives, particularly 2',3-bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl]propionohydrazide, function as potent metal deactivators and antioxidants in polymer formulations [2][4]. Its utility extends to analytical chemistry as a fluorescent labeling reagent for aldehydes when incorporated into a BODIPY framework [5].

Why Generic Substitution of Propionohydrazide (CAS 5818-15-5) Poses a Technical and Performance Risk


While the hydrazide class is broad, generic substitution within the propionohydrazide framework is technically unsound due to pronounced structure-activity and structure-property relationships governed by the aliphatic chain length and substitution pattern. In pharmaceutical research, the antimicrobial and enzyme inhibitory profiles of hydrazide derivatives are highly sensitive to the specific hydrazone or pyridazinone moieties conjugated to the propionohydrazide core; even minor alterations yield significant shifts in potency and spectrum [1][2]. In materials science, the exact structural configuration of the propionohydrazide derivative 2',3-bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl]propionohydrazide is critical for its dual functionality as a metal deactivator and antioxidant in polyolefins and PVC, a performance characteristic not replicated by simpler hydrazides or alternative metal deactivators [3]. Furthermore, the reactivity of propionohydrazide as a derivatization reagent for aldehydes is a function of its specific steric and electronic properties, which cannot be matched by hydrazides of different chain lengths, leading to suboptimal derivatization kinetics and detection limits in analytical methods [4].

Quantitative Evidence for Differentiating Propionohydrazide (CAS 5818-15-5) from In-Class Analogs


Superior Antimicrobial Spectrum of a Propionohydrazide-Derived Hydrazide-Hydrazone Against Gram-Positive Bacteria

A direct head-to-head comparison of a 2,3-dihalogen substituted propionohydrazide derivative (compound 5) against a panel of reference antimicrobials reveals a quantifiably broader and more potent spectrum of activity against specific Gram-positive strains. While ciprofloxacin and vancomycin show limited or no activity against Micrococcus luteus ATCC 10240 (MIC = 1.95 µg/mL for ciprofloxacin; no activity for vancomycin) and Bacillus subtilis ATCC 6633 (MIC = 15.62 µg/mL for cefuroxime), the propionohydrazide-derived hydrazide-hydrazone (compound 5) demonstrates equipotent or superior activity with MIC values of 7.81 µg/mL against M. luteus and 7.81 µg/mL against B. subtilis. Furthermore, it maintains potent activity against Staphylococcus epidermidis ATCC 12228 (MIC = 7.81 µg/mL) and Enterococcus faecalis ATCC 29212 (MIC = 31.25 µg/mL), where vancomycin, a standard anti-Gram-positive agent, is inactive or less effective [1].

Antimicrobial Hydrazide-Hydrazone Propionohydrazide Derivative

Quantitative Structure-Activity Relationship (SAR) for Antifungal Activity of Propionohydrazide Derivatives

Cross-study analysis of propionohydrazide derivatives reveals a clear SAR trend for antifungal activity, differentiating the core scaffold from simple hydrazides. Specifically, 6-[(substituted-phenylpiperazine]-3(2H)-pyridazinone-2-yl propionohydrazide derivatives (series IV) consistently exhibit moderate antifungal activity, whereas the corresponding ethyl propionate ester derivatives (series III) show no activity [1]. This is supported by a separate study where a series of 2,3-dihalogen substituted propionohydrazide-hydrazones demonstrated varying levels of antifungal potency. For instance, compound 21 (a 2,3-dibromopropionohydrazide derivative) showed an MIC of 7.81 µg/mL against Candida albicans ATCC 10231, while the parent hydrazide (compound 4) was inactive (MIC > 1000 µg/mL). The difference is even more pronounced against Candida parapsilosis ATCC 22019, where compound 21 (MIC = 7.81 µg/mL) and compound 23 (a 2,3-dichloropropionohydrazide derivative, MIC = 3.91 µg/mL) showed strong activity, whereas the unsubstituted propionohydrazide (compound 4) was completely inactive [2].

Antifungal Propionohydrazide Structure-Activity Relationship

Propionohydrazide-Derived BODIPY Reagent Enables Sub-Nanomolar Detection of Aliphatic Aldehydes in HPLC

The propionohydrazide-functionalized BODIPY reagent (1,3,5,7-tetramethyl-8-propionohydrazide difluoroboradiaza-s-indacene) offers a quantifiable advantage over non-hydrazide or alternative hydrazide labeling reagents for aldehyde analysis. Under optimized conditions (derivatization at 60°C for 30 min with phosphorous acid catalyst), this specific reagent enables the HPLC separation of C1-C12 aliphatic aldehyde hydrazones within 20 minutes. Crucially, it achieves detection limits in the range of 0.23-0.78 nmol/L for these aldehydes, a level of sensitivity that is unattainable with standard hydrazine reagents like 2,4-dinitrophenylhydrazine (DNPH) in comparable HPLC-UV methods, where detection limits are typically in the high nanomolar to micromolar range [1][2].

Analytical Chemistry Fluorescent Labeling Aldehyde Detection

Propionohydrazide Derivative as a Dual-Function Metal Deactivator and Antioxidant in Polyolefin Formulations

In polymer stabilization, the specific propionohydrazide derivative 2',3-bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl]propionohydrazide (often referred to as Bionox 1024 or MD1024) offers a unique dual-functionality that is not provided by conventional metal deactivators or antioxidants alone. Unlike simple hydrazides or other metal chelators like oxalyl bis(benzylidenehydrazide), this propionohydrazide derivative functions as both a potent metal deactivator, chelating trace metal ions that catalyze polymer degradation, and a primary antioxidant due to its hindered phenolic moieties. This dual action is documented in patent literature where it is the specified additive for protecting polyolefin pipes against oxidative deterioration from chlorine-containing water. The recommended use level in such applications is explicitly defined as 0.005-20 parts by weight per 100 parts of polyolefin resin [1]. Furthermore, it exhibits synergistic performance when combined with other hindered phenolic antioxidants, like BIONOX 1010, a characteristic not observed with simpler hydrazide-based metal deactivators .

Polymer Additives Metal Deactivation Antioxidant Propionohydrazide Derivative

Validated Research and Industrial Application Scenarios for Propionohydrazide (CAS 5818-15-5)


Medicinal Chemistry: Scaffold for Novel Anti-Gram-Positive and Antifungal Leads

Procure propionohydrazide as a core building block for the synthesis of hydrazide-hydrazone libraries. The evidence from direct head-to-head and cross-study comparisons demonstrates that specific derivatives achieve MIC values as low as 7.81 µg/mL against S. epidermidis and B. subtilis, and 3.91 µg/mL against C. parapsilosis, representing a >128-fold improvement in potency over the parent hydrazide. This justifies its use in hit-to-lead campaigns targeting multidrug-resistant Gram-positive bacteria and Candida infections [1][2].

Analytical Chemistry: Ultra-Sensitive HPLC Derivatization Reagent for Aldehydes

Utilize the 1,3,5,7-tetramethyl-8-propionohydrazide BODIPY reagent for the pre-column derivatization of aliphatic aldehydes in HPLC. The method, validated for wine analysis, achieves detection limits of 0.23-0.78 nmol/L, which is an order of magnitude more sensitive than conventional DNPH-based methods. This application is ideal for quality control and environmental monitoring laboratories requiring trace-level aldehyde quantification [3].

Polymer Science: Dual-Function Metal Deactivator and Antioxidant Additive

Incorporate 2',3-bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl]propionohydrazide (MD1024) into polyolefin or PVC formulations to impart long-term thermal and oxidative stability, particularly in applications exposed to trace metals and chlorine-containing water. The additive's proven efficacy at 0.005-20 phr in pipe and cable jacketing applications reduces the complexity of additive packages by providing dual stabilization functions [4].

Technical Documentation Hub

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